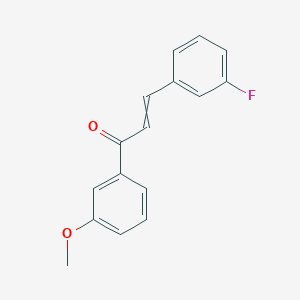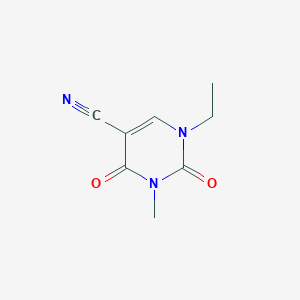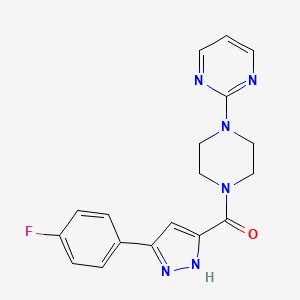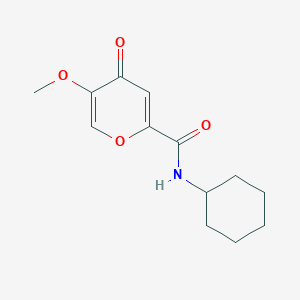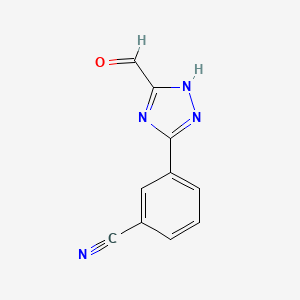
3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile is a heterocyclic compound that features a triazole ring fused with a benzonitrile moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile typically involves the formation of the triazole ring followed by the introduction of the benzonitrile group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of aminoguanidine with aromatic aldehydes can lead to the formation of the triazole ring, which can then be further functionalized to introduce the benzonitrile group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve overall efficiency .
化学反応の分析
Types of Reactions
3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute on the triazole ring.
Major Products
Oxidation: 3-(5-Carboxyl-4H-1,2,4-triazol-3-YL)benzonitrile.
Reduction: 3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzylamine.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
作用機序
The mechanism of action of 3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological receptors, influencing various cellular processes. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-YL)benzonitrile: Similar structure but with an amino group instead of a formyl group.
3-(5-Carboxyl-4H-1,2,4-triazol-3-YL)benzonitrile: Oxidized form with a carboxyl group.
3-(5-Methyl-4H-1,2,4-triazol-3-YL)benzonitrile: Methylated derivative.
Uniqueness
3-(5-Formyl-4H-1,2,4-triazol-3-YL)benzonitrile is unique due to the presence of the formyl group, which can undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry. Its potential biological activities also make it a valuable compound for medicinal research .
特性
分子式 |
C10H6N4O |
|---|---|
分子量 |
198.18 g/mol |
IUPAC名 |
3-(5-formyl-1H-1,2,4-triazol-3-yl)benzonitrile |
InChI |
InChI=1S/C10H6N4O/c11-5-7-2-1-3-8(4-7)10-12-9(6-15)13-14-10/h1-4,6H,(H,12,13,14) |
InChIキー |
FLLCSBPEQKWJQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=NNC(=N2)C=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-amino-6-chloro-1H-benzo[D]imidazole-4-carboxylate](/img/structure/B14865236.png)
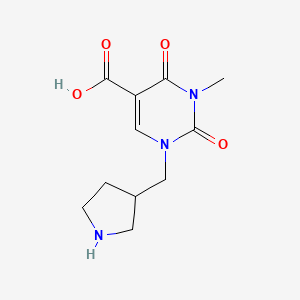
![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-yl)amino]propanoic acid](/img/structure/B14865256.png)
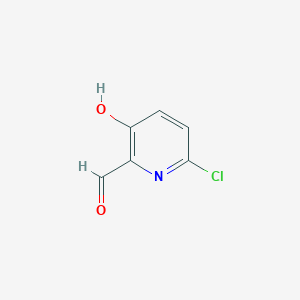
![4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazol-2-yl)phenol](/img/structure/B14865268.png)
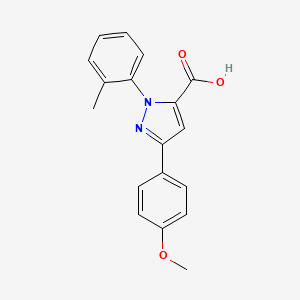
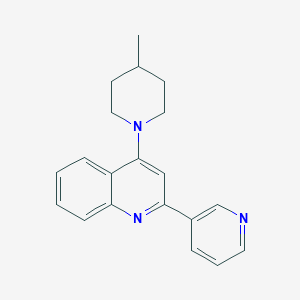
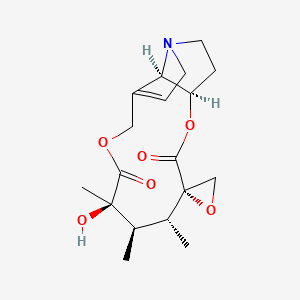
![4-fluoro-N-{[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}benzenesulfonamide](/img/structure/B14865285.png)
![8-Amino-6-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B14865293.png)
